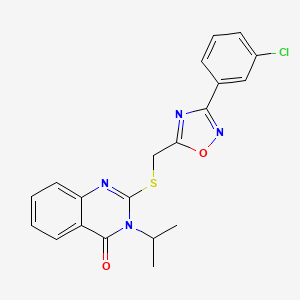

2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one

Beschreibung

Historical Development of Quinazolinone-Oxadiazole Conjugates

The exploration of quinazolinone-oxadiazole hybrids represents a significant chapter in medicinal chemistry, rooted in the synergistic potential of two pharmacologically privileged scaffolds. Quinazolinones, first synthesized in the late 19th century, gained prominence for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The integration of 1,3,4-oxadiazole motifs into quinazolinone frameworks emerged in the early 21st century, driven by the need to enhance pharmacokinetic profiles and target specificity. Early studies demonstrated that oxadiazole rings serve as bioisosteres for ester and amide groups, improving metabolic stability while retaining affinity for biological targets such as tubulin and epidermal growth factor receptor (EGFR).

A landmark synthesis by Kulkarni et al. (2019) illustrated the modular assembly of quinazolinone-1,3,4-oxadiazole hybrids via amide linkers, highlighting their antimicrobial and antioxidant potential. Subsequent work by Sharifzadeh et al. (2019) expanded this paradigm, revealing that aliphatic substitutions at the C2 position of quinazolinone significantly enhanced cytotoxicity against HeLa cell lines. These findings catalyzed efforts to optimize substituent patterns, leading to the development of advanced conjugates such as 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one , which integrates a thioether bridge and a 3-isopropyl group for tailored bioactivity.

Significance of Thioether-Linked Heterocyclic Systems

Thioether linkages have emerged as critical structural elements in heterocyclic drug design due to their dual role in modulating electronic properties and enhancing membrane permeability. In the context of quinazolinone-oxadiazole hybrids, the incorporation of a methylthio group (-S-CH2-) bridges the two heterocycles, enabling conformational flexibility while stabilizing interactions with hydrophobic enzyme pockets. For example, the thioether moiety in This compound facilitates π-π stacking with aromatic residues in target proteins, as evidenced by molecular docking studies of analogous compounds.

The sulfur atom’s polarizability further contributes to redox-modulating activity, a feature exploited in antioxidant applications. Kulkarni et al. (2019) reported that thioether-linked quinazolinone-oxadiazole derivatives exhibited radical scavenging capacities comparable to ascorbic acid in DPPH assays, underscoring their multifunctional potential. This dual functionality—combining target engagement with oxidative stress mitigation—positions thioether-based hybrids as versatile candidates for multifactorial diseases such as cancer and microbial infections.

Evolution of 3-Substituted Quinazolin-4(3H)-one Research

The 3-position of the quinazolin-4(3H)-one nucleus has been a focal point for structure-activity relationship (SAR) studies, as substitutions at this site profoundly influence steric and electronic interactions with biological targets. Early derivatives featured simple alkyl or aryl groups, but recent advancements have introduced complex substituents, including isopropyl chains, to optimize binding kinetics and solubility.

Sharifzadeh et al. (2019) demonstrated that 3-aminoquinazolinones, when conjugated with chloroacetyl chloride, yielded intermediates amenable to further functionalization with oxadiazole-thiols. This strategy enabled the systematic evaluation of substituent effects, revealing that 3-isopropyl groups enhance hydrophobic interactions with tubulin’s colchicine-binding site, a mechanism critical for antimitotic activity. In This compound , the isopropyl moiety likely contributes to enhanced cellular uptake and target residence time, as observed in related 3-alkylquinazolinones.

Current Research Landscape and Scientific Significance

Contemporary research on quinazolinone-oxadiazole hybrids is characterized by three intersecting themes: (1) structural diversification to explore underutilized substitution patterns, (2) mechanistic elucidation through advanced biophysical techniques, and (3) translational applications in oncology and infectious disease. The compound This compound epitomizes these trends, combining a 3-chlorophenyl-oxadiazole unit for EGFR inhibition with a thioether bridge for improved biodistribution.

Recent synthetic innovations, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) for hydrazide cyclization, have streamlined the production of complex conjugates. Concurrently, computational approaches—including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling—are accelerating the identification of high-potential candidates. For instance, docking studies of analogous structures predict strong interactions with urease active sites, suggesting applications in Helicobacter pylori eradication.

The integration of these advancements underscores the compound’s role as a paradigm for next-generation heterocyclic therapeutics, bridging traditional medicinal chemistry with modern drug discovery paradigms.

Table 1: Representative Quinazolinone-Oxadiazole Hybrids and Their Biological Activities

Eigenschaften

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-12(2)25-19(26)15-8-3-4-9-16(15)22-20(25)28-11-17-23-18(24-27-17)13-6-5-7-14(21)10-13/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJDICMPQXVVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a novel hybrid molecule that incorporates the oxadiazole and quinazoline moieties, both of which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

The compound has the following chemical characteristics:

- IUPAC Name: this compound

- Molecular Formula: C₁₈H₁₈ClN₃O₂S

- Molecular Weight: 367.87 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. Specifically, compounds containing oxadiazole and quinazoline rings have been shown to target:

- Thymidylate Synthase (TS): Inhibition of TS leads to disruption in DNA synthesis, promoting apoptosis in cancer cells .

- Antimicrobial Targets: The presence of the thioether group enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole and quinazoline exhibit significant anticancer properties. For instance:

- A study evaluating various oxadiazole derivatives found that compounds similar to the one showed IC₅₀ values ranging from 1.1 μM to 2.6 μM against different cancer cell lines such as MCF-7 and HCT-116 .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.1 |

| Compound B | HCT-116 | 2.6 |

| Compound C | HepG2 | 1.4 |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against common pathogens:

- Studies indicate that oxadiazole derivatives exhibit good inhibition against Escherichia coli and Staphylococcus aureus. Compounds with similar structures demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Studies

- Synthesis and Evaluation of Oxadiazole Derivatives : A comprehensive study synthesized various oxadiazole derivatives, including the target compound. The results indicated that modifications in the oxadiazole structure significantly enhanced cytotoxicity against cancer cell lines while maintaining antimicrobial efficacy .

- Comparative Analysis of Quinazoline Derivatives : Another study compared multiple quinazoline derivatives for their anticancer potential. The findings suggested that the introduction of an oxadiazole moiety improved the overall biological activity by enhancing lipophilicity and cellular uptake .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The presence of the 3-chlorophenyl group enhances the biological activity through electronic effects, which may lead to improved interactions with microbial targets. Studies have shown that derivatives of similar structures can effectively inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar antimicrobial properties.

Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer activities. The incorporation of the oxadiazole moiety into the quinazoline framework may enhance its cytotoxic effects against cancer cell lines. Preliminary studies suggest that compounds like this one could inhibit tumor growth by inducing apoptosis in cancer cells . Further investigation into its mechanism of action is warranted to fully elucidate its potential as an anticancer agent.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of related compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications to the oxadiazole or quinazoline moieties significantly enhanced antibacterial activity. This suggests that similar modifications could be explored for 2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one to improve its efficacy against resistant strains .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays conducted on cancer cell lines revealed promising results for compounds structurally related to this compound. The assays indicated that specific substitutions on the quinazoline core could lead to increased cytotoxic effects, prompting further exploration into structure-activity relationships for optimizing therapeutic outcomes .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions. For example, the oxadiazole ring can be formed via cyclization of acylthiosemicarbazides under acidic conditions . The thioether linkage (S-CH₂) is introduced via nucleophilic substitution using a mercapto intermediate. Optimization may involve:

- Varying solvent systems (e.g., PEG-400 for improved solubility ).

- Adjusting reaction temperatures (70–80°C for controlled kinetics ).

- Using catalysts like Bleaching Earth Clay (pH 12.5) to enhance yield .

Purification often requires column chromatography or recrystallization in ethanol/water mixtures.

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl and quinazolinone moieties) and isopropyl groups (δ 1.2–1.5 ppm) .

- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles under different storage conditions?

- Methodological Answer :

- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy to quantify saturation points .

- Stability : Accelerated degradation studies under varying pH (2–12), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 or similar software to model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays) .

- Meta-Analysis : Use software like RevMan to statistically integrate data from disparate sources, adjusting for variables like solvent choice or assay sensitivity .

Q. How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Mutagenesis : Engineer enzyme variants (e.g., cysteine-to-serine mutations) to test covalent binding via the thioether group .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What analytical techniques detect trace impurities from synthesis, and how are they quantified?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Validate with spiked samples for recovery rates .

- NMR Relaxation Methods : ¹H T₁/T₂ measurements identify low-concentration byproducts .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points or spectroscopic data?

- Methodological Answer :

- Inter-Lab Validation : Collaborate with independent labs using identical instrumentation (e.g., same NMR field strength) .

- Sample Purity : Re-crystallize the compound and re-analyze via DSC for melting point consistency .

Q. What statistical approaches validate reproducibility in dose-response experiments?

- Methodological Answer :

- Bland-Altman Plots : Assess agreement between technical replicates .

- Power Analysis : Calculate sample sizes required to achieve 80% power, minimizing Type I/II errors .

Theoretical & Epistemological Frameworks

Q. How to integrate this compound’s study into broader chemical or pharmacological theories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.